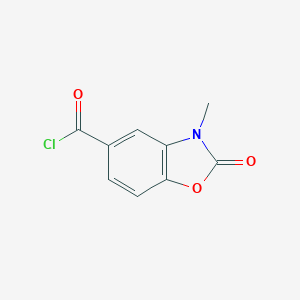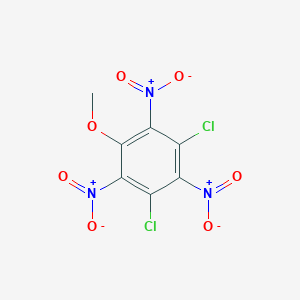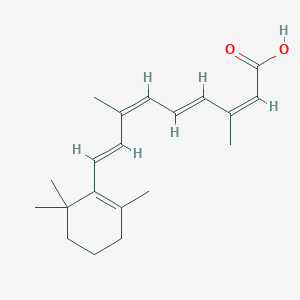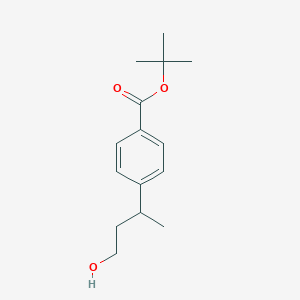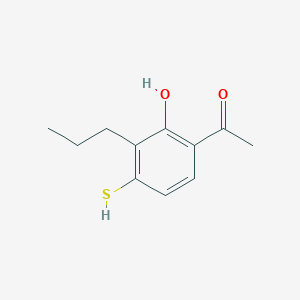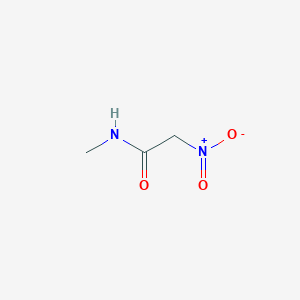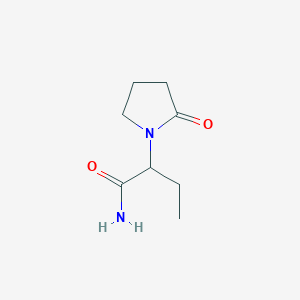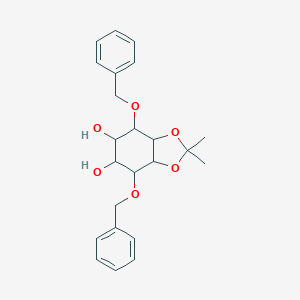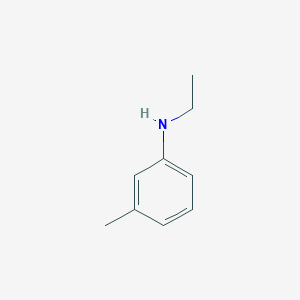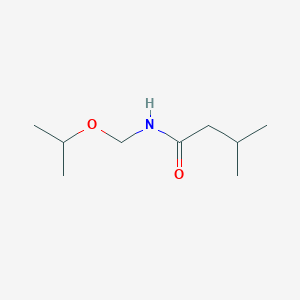
N-(Isopropoxymethyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Isopropoxymethyl)-3-methylbutanamide, also known as IPMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPMPA is a white crystalline powder that is soluble in organic solvents and is used as a reagent in chemical synthesis.
Wirkmechanismus
The exact mechanism of action of N-(Isopropoxymethyl)-3-methylbutanamide is not fully understood, but it is believed to act as a nucleophile in chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of N-(Isopropoxymethyl)-3-methylbutanamide. However, it has been reported to have low toxicity and is not known to have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(Isopropoxymethyl)-3-methylbutanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available. However, one limitation is that it may not be suitable for all types of chemical reactions and may require additional reagents or catalysts to be effective.
Zukünftige Richtungen
There are several potential future directions for research on N-(Isopropoxymethyl)-3-methylbutanamide. One area of interest is its potential applications in the development of new drugs and treatments for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(Isopropoxymethyl)-3-methylbutanamide and its potential uses in chemical synthesis.
Synthesemethoden
N-(Isopropoxymethyl)-3-methylbutanamide can be synthesized through a multistep process that involves the reaction of 3-methylbutan-1-ol with isopropyl chloroformate, followed by the reaction of the resulting intermediate with methylamine. The final product is then obtained through the reaction of the intermediate with isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
N-(Isopropoxymethyl)-3-methylbutanamide has been used in various scientific research studies as a reagent in chemical synthesis. It has also been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs and treatments for various diseases.
Eigenschaften
CAS-Nummer |
156026-05-0 |
|---|---|
Produktname |
N-(Isopropoxymethyl)-3-methylbutanamide |
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
3-methyl-N-(propan-2-yloxymethyl)butanamide |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-9(11)10-6-12-8(3)4/h7-8H,5-6H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
QIAVNOYABNIBTK-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCOC(C)C |
Kanonische SMILES |
CC(C)CC(=O)NCOC(C)C |
Synonyme |
Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



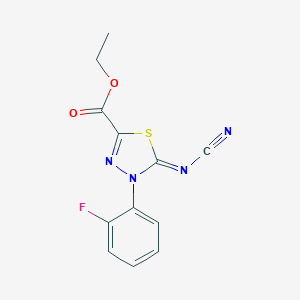
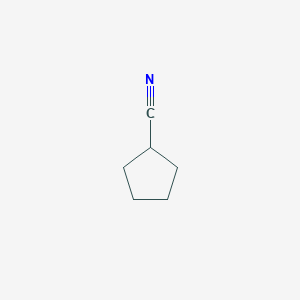

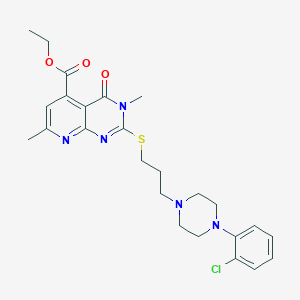
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
